(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both aromatic and diazinane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the formation of the diazinane ring, followed by the introduction of the aromatic substituents. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or modulation of receptor functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their functional groups and overall reactivity.
Polycyclic Aromatic Compounds: Compounds like fluoranthene and benzo[ghi]perylene have similar aromatic structures but lack the diazinane ring.
Uniqueness
What sets (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of aromatic and diazinane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-11-7-12(2)18(13(3)8-11)23-20(26)15(19(25)22-21(23)27)9-14-5-6-16(24)17(10-14)28-4/h5-10,24H,1-4H3,(H,22,25,27)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGUHGOIFAUEM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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